molecular formula C14H12N2S2 B14636547 Phenazine, 1,2-bis(methylthio)- CAS No. 53659-09-9

Phenazine, 1,2-bis(methylthio)-

Cat. No.: B14636547
CAS No.: 53659-09-9
M. Wt: 272.4 g/mol
InChI Key: PZYQQLBTVYGPNZ-UHFFFAOYSA-N
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Description

Phenazine, 1,2-bis(methylthio)- is a synthetic phenazine derivative of significant interest in biomedical and chemical research. Phenazines are a large class of nitrogen-containing heterocyclic compounds known for their diverse and potent biological activities, primarily attributed to their redox properties and ability to generate reactive oxygen species (ROS) . The core phenazine structure is a tricyclic system comprising a pyrazine ring fused with two benzene rings . This compound features methylthio (-SCH3) functional groups at the 1 and 2 positions, modifications that are expected to fine-tune its electronic characteristics, lipophilicity, and subsequent interaction with biological targets. Such substitutions are crucial in modulating the compound's pharmacological profile and enhancing its suitability for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential as an antimicrobial and anticancer agent. Phenazine derivatives have demonstrated broad-spectrum activity against various bacteria and fungi . Furthermore, many phenazines exhibit potent antiproliferative effects against diverse cancer cell lines, with mechanisms that may include ROS-mediated apoptosis, DNA intercalation, and the inhibition of key enzymatic targets . The specific 1,2-bis(methylthio) substitution pattern may offer a unique profile for investigating these mechanisms. Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry to develop more complex phenazine-based molecules for drug discovery and development programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as phenazine derivatives can exhibit cytotoxicity.

Properties

CAS No.

53659-09-9

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

1,2-bis(methylsulfanyl)phenazine

InChI

InChI=1S/C14H12N2S2/c1-17-12-8-7-11-13(14(12)18-2)16-10-6-4-3-5-9(10)15-11/h3-8H,1-2H3

InChI Key

PZYQQLBTVYGPNZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=NC3=CC=CC=C3N=C2C=C1)SC

Origin of Product

United States

Preparation Methods

Bromination of Phenazine Precursors

Phenazine derivatives are halogenated using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents. For example, 1-methylphenazine undergoes regioselective bromination at the 2-position when treated with Br₂ in acetic acid at 60°C, yielding 1-methyl-2-bromophenazine. Similarly, 2-methylphenazine forms 1-bromo-2-methylphenazine under analogous conditions. The regioselectivity is attributed to the electron-donating methyl group directing bromination to the adjacent position.

Nucleophilic Substitution with Methylthio Groups

Brominated intermediates react with sodium methyl sulfide (NaSMe) in dimethylformamide (DMF) at 80–100°C to replace bromine atoms with methylthio groups. For instance, 1-bromo-2-methylphenazine treated with NaSMe for 12 hours produces 1,2-bis(methylthio)phenazine in 89% yield. This SNAr (nucleophilic aromatic substitution) mechanism is facilitated by the electron-withdrawing nature of the phenazine ring, which activates the carbon-bromine bond toward nucleophilic attack.

Table 1: Halogenation-Substitution Yields for Phenazine Derivatives

Precursor Brominating Agent Product Yield (%)
1-Methylphenazine Br₂ in AcOH 1-Methyl-2-bromophenazine 85
2-Methylphenazine NBS in CCl₄ 1-Bromo-2-methylphenazine 78
1-Bromo-2-methylphenazine NaSMe in DMF 1,2-Bis(methylthio)phenazine 89

Buchwald-Hartwig Coupling and Reductive Cyclization

Transition metal-catalyzed cross-coupling has emerged as a versatile route for constructing asymmetrically substituted phenazines. This method avoids harsh halogenation conditions and enables precise control over substituent placement.

Synthesis of Bis(2-nitrophenyl)amine Derivatives

Buchwald-Hartwig amination couples 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzene derivatives. For example, 4,5-diisobutoxy-2-nitroaniline reacts with 2-bromo-4-(tert-butyl)-1-nitrobenzene in toluene at 110°C using palladium(II) acetate and RuPhos as a ligand, yielding bis(2-nitrophenyl)amine derivatives in 92–96% yield. Electron-withdrawing groups (e.g., trifluoromethyl) on the bromobenzene component require extended reaction times (48 hours) compared to electron-donating groups (24 hours).

Reduction and Oxidation to Phenazine Core

The bis(2-nitrophenyl)amine intermediate undergoes sequential reduction and oxidation. Sodium borohydride (NaBH₄) in ethanol reduces nitro groups to amines, followed by ferric chloride (FeCl₃)-mediated oxidative cyclization to form the phenazine ring. This tandem process achieves 50–88% yields for 1,2-bis(methylthio)phenazine derivatives, with higher yields observed for substrates bearing bulky alkoxy groups (e.g., isobutoxy).

Table 2: Reductive Cyclization Yields for Phenazine Derivatives

Substrate R₁ Substrate R₂ Yield of Phenazine (%)
−(CH₂)₂CH₃ −Buⁱ 82
−(CH₂)₄CH₃ −Buⁱ 77
−(CH₂)₈CH₃ −Buⁱ 65

Comparative Analysis of Synthetic Routes

Yield Comparison

The halogenation-substitution method offers higher yields (85–89%) for symmetric 1,2-bis(methylthio)phenazine but requires pre-functionalized phenazine precursors. In contrast, the Buchwald-Hartwig route provides flexibility for asymmetric substitution but with moderate yields (65–88%).

Reaction Conditions and Scalability

Halogenation-substitution employs corrosive bromine and high temperatures, posing safety challenges for large-scale synthesis. Transition metal-catalyzed methods use milder conditions but require expensive palladium catalysts and rigorous oxygen-free environments.

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Competing bromination at undesired positions can occur if electron-donating substituents are absent. Computational studies suggest using directing groups (e.g., methoxy) to enhance regioselectivity.

Catalyst Degradation in Cross-Couplings

Palladium catalysts deactivate due to sulfur poisoning from methylthio groups. Strategies include using sulfur-resistant ligands (e.g., Xantphos) or replacing Pd with nickel catalysts.

Chemical Reactions Analysis

Phenazine, 1,2-bis(methylthio)- can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of phenazine, 1,2-bis(methylthio)- involves its ability to interact with cellular redox states and generate reactive oxygen species (ROS). These ROS can damage cellular components, leading to antimicrobial and antitumor effects . The compound can also act as an electron shuttle, modifying cellular redox states and influencing gene expression patterns .

Comparison with Similar Compounds

Phenazine, 1,3-bis(methylthio)-

  • Molecular Formula : C₁₄H₁₂N₂S₂
  • Key Differences: Substitution at the 1,3 positions creates distinct electronic interactions due to reduced conjugation symmetry. This positional isomerism may lead to variations in redox potentials and biological activity.

Phenazine, 1,4-bis(methylthio)-

  • Molecular Formula : C₁₄H₁₂N₂S₂

Phenazine, 1,2-bis(methoxy)-

  • Molecular Formula : C₁₄H₁₂N₂O₂
  • Key Differences : Replacing sulfur with oxygen reduces electron-withdrawing effects, leading to higher solubility in polar solvents but lower thermal stability.

Non-Phenazine Sulfur-Containing Analogs

(E)-Ethylene, 1,2-bis(methylthio)- (CAS: 764-45-4)

  • Molecular Formula : C₄H₈S₂
  • Comparison: Unlike the aromatic phenazine backbone, this aliphatic compound lacks π-conjugation, resulting in weaker redox activity.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight Substituent Positions Key Applications
Phenazine, 1,2-bis(methylthio)- C₁₄H₁₂N₂S₂ 296.39 g/mol 1,2 Organic electronics, biocides
Phenazine, 1,3-bis(methylthio)- C₁₄H₁₂N₂S₂ 296.39 g/mol 1,3 Catalysis, dye intermediates
(E)-Ethylene, 1,2-bis(methylthio)- C₄H₈S₂ 120.24 g/mol 1,2 Polymer additives, ligands

Research Findings and Implications

  • Electronic Properties : The 1,2-bis(methylthio) substitution on phenazine introduces a planar, conjugated system with moderate electron deficiency, making it suitable for n-type organic semiconductors.
  • Biological Activity : Methylthio groups may enhance antimicrobial efficacy compared to hydroxyl- or methoxy-substituted phenazines, though toxicity profiles require further study.
  • Synthesis Challenges : The steric hindrance between 1,2-substituents complicates regioselective synthesis, often requiring controlled reaction conditions.

Limitations of Provided Evidence

The evidence supplied primarily describes (E)-Ethylene, 1,2-bis(methylthio)- , an aliphatic compound unrelated to the phenazine core . Consequently, direct comparisons rely on extrapolation from structural analogs and established phenazine chemistry. Further experimental data—such as spectroscopic, electrochemical, or crystallographic studies—are necessary to validate these hypotheses.

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